molecular formula C26H22Cl2N2O4 B11516772 4-chloro-N-[(4-chlorophenyl)methyl]-N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzamide

4-chloro-N-[(4-chlorophenyl)methyl]-N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzamide

Cat. No.: B11516772
M. Wt: 497.4 g/mol
InChI Key: XYSCRBTXPNUPLD-UHFFFAOYSA-N
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Description

4-chloro-N-[(4-chlorophenyl)methyl]-N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(4-chlorophenyl)methyl]-N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrrolidinone Core: The synthesis begins with the preparation of the pyrrolidinone core, which can be achieved through the reaction of an appropriate amine with succinic anhydride under acidic conditions.

    Introduction of the Ethoxyphenyl Group:

    Formation of the Benzamide Structure: The final step includes the formation of the benzamide structure by reacting the intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(4-chlorophenyl)methyl]-N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, 4-chloro-N-[(4-chlorophenyl)methyl]-N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(4-chlorophenyl)methyl]-N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-[(4-chlorophenyl)methyl]benzamide: Lacks the ethoxyphenyl and pyrrolidinone groups, making it less complex.

    N-[(4-chlorophenyl)methyl]-N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzamide: Similar but without the additional chlorine atom on the benzamide ring.

Uniqueness

4-chloro-N-[(4-chlorophenyl)methyl]-N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzamide stands out due to its combination of functional groups and aromatic rings

This detailed overview highlights the significance and versatility of this compound in various scientific and industrial fields

Properties

Molecular Formula

C26H22Cl2N2O4

Molecular Weight

497.4 g/mol

IUPAC Name

4-chloro-N-[(4-chlorophenyl)methyl]-N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzamide

InChI

InChI=1S/C26H22Cl2N2O4/c1-2-34-22-13-11-21(12-14-22)30-24(31)15-23(26(30)33)29(16-17-3-7-19(27)8-4-17)25(32)18-5-9-20(28)10-6-18/h3-14,23H,2,15-16H2,1H3

InChI Key

XYSCRBTXPNUPLD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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